Iodipamide ethyl ester is a radiopaque compound primarily used in medical imaging, particularly in radiographic examinations of the gallbladder. It is an ethyl ester derivative of iodipamide, which enhances the visibility of internal structures during imaging procedures. This compound is characterized by its water-insoluble nature, making it suitable for use as a contrast agent in various diagnostic applications.
Iodipamide ethyl ester belongs to the class of organic compounds known as iodinated contrast agents. These agents are utilized in medical imaging to improve the contrast of structures or fluids within the body during radiographic procedures. The compound is synthesized through established chemical methods, including esterification reactions.
The synthesis of iodipamide ethyl ester typically involves several methods, with the most common being:
For example, a typical procedure involves dissolving iodipamide in dimethyl sulfoxide, followed by dilution with ethanol. The resulting solution is then treated with an aqueous precipitating liquid containing polyvinylpyrrolidone to facilitate particle formation, leading to uniform particles approximately 1 micron in diameter .
The molecular structure of iodipamide ethyl ester features an ethyl group attached to the carboxylic acid part of iodipamide. The chemical formula is . Its structure can be represented as follows:
This structure includes iodine atoms that contribute to its radiopacity, making it effective for imaging applications.
Iodipamide ethyl ester undergoes several chemical reactions relevant to its function as a contrast agent:
Upon intravenous administration, iodipamide ethyl ester particles are phagocytized by reticuloendothelial cells within the spleen. The mechanism involves:
Research has indicated that particle size and distribution are critical for effective imaging; thus, controlling these parameters during synthesis is essential for optimal performance .
Iodipamide ethyl ester has significant applications in medical diagnostics:
The evolution of IDE occurred against a backdrop of intensive research into organ-specific contrast agents during the 1980s–1990s. Following the landmark introduction of Lipiodol® in 1921—the first iodinated contrast agent [7]—and later innovations like diatrizoate in 1953 [3], radiologists sought agents capable of enhancing parenchymal organs rather than merely vascular systems. The scientific rationale driving IDE’s development centered on the limitations of conventional intravenous iodinated agents for liver imaging: transient vascular enhancement followed by rapid equilibration, yielding suboptimal lesion-to-liver contrast. Researchers recognized that particulate formulations could leverage the phagocytic capability of Kupffer cells in the liver and macrophages in the spleen, enabling intracellular accumulation of contrast material. This approach promised sustained enhancement precisely within target organs.
IDE emerged from systematic efforts to optimize iodine payload delivery while ensuring biocompatible dissolution kinetics. Early particulate agents like polystyrene lattices demonstrated RES uptake but were non-degradable, raising safety concerns [9]. IDE addressed this through a design featuring hydrolysable ester bonds, enabling gradual clearance after phagocytosis. Preclinical studies in canine models demonstrated IDE’s superior liver enhancement (approximately 40–50 Hounsfield units) compared to intravenous bolus contrast and CT portography techniques [1]. Parallel research confirmed IDE’s utility as an ultrasound enhancer, where its particles increased backscatter and attenuation in rabbit livers [2]. This dual-modality potential highlighted IDE’s versatility, though clinical translation ultimately favored CT applications. The timeline below summarizes key milestones in particulate contrast agent development:
Table 1: Historical Development of Key Particulate Contrast Agents
Time Period | Development Milestone | Significance |
---|---|---|
1921 | Introduction of Lipiodol® [7] | First iodinated oil-based contrast agent; enabled visualization of body cavities |
1953 | Development of diatrizoate [3] | Water-soluble ionic monomer revolutionizing vascular and urinary tract imaging |
1980s | IDE particle optimization [8] [9] | Engineered for RES-specific uptake and controlled intraphagocytic dissolution |
1990s | IDE efficacy validation [1] [2] | Demonstrated enhancement superiority in canine models and ultrasound applications |
1995 | Nanoparticulate IDE derivatives [8] | Patent filed for submicron formulations to improve biodistribution and safety |
IDE is chemically designated as the ethyl ester derivative of iodipamide (3,3′-(adipoyldiimino)bis(2,4,6-triiodobenzoic acid). Its molecular structure comprises a hexane diamine backbone (adipoyldiimino group) linking two triiodinated benzoic acid moieties, with esterification converting carboxylic acids to ethyl esters. This modification yields a crystalline solid with negligible water solubility, enabling formulation as injectable microparticles. The molecular formula is C₂₄H₂₂I₆N₂O₆, with a molecular weight of 1,139.76 g/mol [4] [6]. Key physicochemical parameters include:
The esterification of iodipamide fundamentally alters its biodistribution behavior. While hydrophilic iodipamide distributes within the vascular compartment and undergoes renal excretion, hydrophobic IDE particles (typically 0.5–5 µm) are rapidly opsonized and phagocytized by RES cells upon intravenous administration. This transition from solubility to particulate form was ingeniously exploited to achieve organ-selective delivery. IDE’s crystallinity contributes to controlled dissolution kinetics within phagolysosomes, where esterases hydrolyze the ethyl ester bonds, gradually releasing iodipamide. This degradation pathway prevents indefinite particle retention, differentiating IDE from non-biodegradable particulates [9].
Table 2: Physicochemical Comparison of IDE with Precursor Compound
Property | Iodipamide (Acid Form) | Iodipamide Ethyl Ester (IDE) |
---|---|---|
Chemical Structure | Ionic dimer with free COOH groups | Neutral ester with C₂H₅OC=O groups |
Molecular Formula | C₂₀H₁₄I₆N₂O₆ | C₂₄H₂₂I₆N₂O₆ |
Molecular Weight | 1139.76 g/mol [4] | 1139.76 g/mol + ester groups |
Aqueous Solubility | High (ionic form) | Negligible (particulate suspension) |
Primary Formulation | Aqueous solution for injection | Microparticle suspension (0.5–5 µm) |
Biodistribution Mechanism | Vascular/extracellular space diffusion | Phagocytosis by RES macrophages |
IDE’s imaging enhancement arises from two interdependent mechanisms: selective biodistribution via phagocytosis and differential radiodensity/backscatter. Following intravenous injection, IDE particles encounter serum opsonins that facilitate recognition by macrophage surface receptors, triggering phagocytosis. This process occurs predominantly within the liver (Kupffer cells, ≈80% of body’s macrophages), spleen (red pulp and marginal zone macrophages), and bone marrow. Crucially, IDE particles exhibit marginal zone preference in the spleen, accumulating most densely around white pulp follicles within minutes post-injection [9]. This patterned distribution creates distinct tissue heterogeneity visible in cross-sectional imaging.
In computed tomography, IDE’s high atomic number iodine atoms (Z = 53) efficiently attenuate X-rays, increasing Hounsfield units (HU) in RES-rich tissues. Canine studies demonstrated IDE’s superior hepatic enhancement (peak enhancement >50 HU) compared to intravenous bolus techniques and CT portography [1]. The enhancement persists for hours, allowing extended imaging windows. For ultrasound imaging, IDE particles function as acoustic scatterers due to the impedance mismatch between solid particles and soft tissue. Research in rabbit livers confirmed IDE increases backscatter intensity by 6–8 dB and elevates attenuation coefficients by 15–20% compared to native liver tissue [2]. This dual-modality capability stems from IDE’s particulate physics rather than molecular properties.
IDE’s intracellular dissolution represents a critical kinetic process. Electron microscopy studies revealed that phagocytized IDE particles undergo gradual hydrolysis within phagolysosomes, with complete dissolution typically within 72 hours post-injection [9]. The released iodipamide molecules subsequently enter the bloodstream and undergo hepatic excretion, similar to conventional contrast agents. This biodegradation prevents long-term tissue retention while enabling transient enhancement. Control studies with non-degradable polystyrene particles confirmed persistent intracellular presence, underscoring IDE’s engineered biodegradability as a safety feature.
Table 3: Biodistribution and Imaging Enhancement Profile of IDE
Parameter | Liver | Spleen | Other Tissues |
---|---|---|---|
Peak Uptake Time | 10–15 minutes | 5–10 minutes | Lungs (transient, <5% of dose) |
Maximum Enhancement (CT HU) | +40–50 HU [1] | +60–80 HU | Non-RES tissues: <5 HU change |
Ultrasound Backscatter Increase | +6–8 dB [2] | Not reported | Not detectable |
Particle Dissolution Half-life | ≈24 hours | ≈18 hours | Not applicable |
Key Uptake Cells | Kupffer cells | Red pulp macrophages, marginal zone macrophages | Alveolar macrophages (minimal) |
Spatiotemporal Distribution Patterns: IDE exhibits heterogeneous intra-organ distribution reflecting macrophage density. In the spleen, particles concentrate most densely in the marginal zone surrounding white pulp follicles, moderately in red pulp cords, and minimally within white pulp proper [9]. This pattern generates a characteristic "zonal enhancement" visible on high-resolution CT. The liver demonstrates lobular variability, with greater Kupffer cell density in periportal regions yielding slightly uneven enhancement. Such structured heterogeneity aids anatomical delineation but requires standardized imaging protocols for consistent interpretation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0